molecular formula C8H8BrNO3 B1521893 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene CAS No. 861076-28-0

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene

Cat. No. B1521893
Key on ui cas rn: 861076-28-0
M. Wt: 246.06 g/mol
InChI Key: RJFNPONWQGCABQ-UHFFFAOYSA-N
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Patent
US09359389B2

Procedure details

To a stirred solution of compound 12 (2.3 g, 9.4 mmol) in dry DMF (15 mL) was added N,N-dimethylformamide dimethyl acetal (DMF·DMA) (6.0 g, 24.5 mmol). After the reaction mixture was heated at 140° C. for 16 h, the dark red solution was cooled to 0° C. and added rapidly to a stirred solution of NaIO4 (10.5 g, 49 mmol) in H2O/DMF (4:1, 25 mL) at 0° C. After 8 h of stirring, the brown solution was filtered, and the reaction flask was rinsed with toluene/EtOAc (1:1, 30 mL) and again filtered. The filtrate was washed with saturated aqueous NaCl solution (45 mL) and extracted with EtOAc (2×45 mL). The organic phase was dried (Na2SO4) and concentrated, and the residue was purified by flash chromatography (hexane/EtOAc 3:1) to afford aldehyde 13 (1.3 g, 54%): Rf0.22 (hexane/EtOAc 3:1); 1H NMR (CDCl3) δ 4.09 (s, 3H), 7.38 (s, 1H), 8.43 (s, 1H), 10.50 (s, 1H); 13C NMR (CDCl3) δ 57.4, 110.5, 116.8, 130.3, 132.6, 142.3, 160.5, 187.7; ESI-HRMS [M-H]−C8H579BrNO4 calcd for m/z 257.9402, found 257.9407.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([CH3:11])=[CH:4][C:3]=1[O:12][CH3:13].C[O:15]C(OC)N(C)C>CN(C=O)C.O.CN(C=O)C>[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH:11]=[O:15])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)OC
Name
Quantity
6 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
NaIO4
Quantity
10.5 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
O.CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
After 8 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the dark red solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the brown solution was filtered
WASH
Type
WASH
Details
the reaction flask was rinsed with toluene/EtOAc (1:1, 30 mL)
FILTRATION
Type
FILTRATION
Details
again filtered
WASH
Type
WASH
Details
The filtrate was washed with saturated aqueous NaCl solution (45 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×45 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (hexane/EtOAc 3:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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